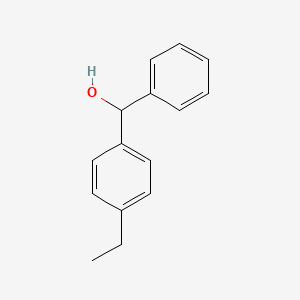

4-Ethylbenzhydrol

Description

4-Ethylbenzhydrol (C₁₅H₁₆O) is a substituted benzhydrol derivative featuring a hydroxyl group attached to a diphenylmethane backbone, with an ethyl group para to the hydroxyl on one phenyl ring. This structural modification imparts distinct physicochemical properties compared to unsubstituted benzhydrol, such as altered solubility, melting point, and reactivity.

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(4-ethylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H16O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3 |

InChI Key |

WAHXARPNYJOBPI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzhydrol (Diphenylmethanol)

- Structure: Two phenyl groups attached to a methanol group (C₁₃H₁₂O).

- Key Differences: Substituent Effects: The absence of an ethyl group in benzhydrol results in lower molecular weight (184.23 g/mol vs. 212.29 g/mol for 4-ethylbenzhydrol) and reduced steric hindrance. Solubility: Benzhydrol is sparingly soluble in water but soluble in organic solvents like ethanol. The ethyl group in this compound likely further decreases water solubility due to increased hydrophobicity. Reactivity: Benzhydrol undergoes oxidation to benzophenone, while the ethyl group in this compound may stabilize the molecule against oxidation via electron-donating effects.

4-Ethylphenol (CAS 123-07-9)

- Structure: Phenol with an ethyl group para to the hydroxyl (C₈H₁₀O) .

- Key Differences: Functional Groups: 4-Ethylphenol lacks the second phenyl ring present in this compound, leading to differences in π-π stacking interactions and melting points (4-ethylphenol: ~42°C vs. estimated >100°C for this compound). Applications: 4-Ethylphenol is a flavor compound in wines , whereas this compound may serve as an intermediate in pharmaceuticals or polymers due to its bulkier structure.

Ethyl 4-Aminobenzoate

- Structure: Ethyl ester of 4-aminobenzoic acid (C₉H₁₁NO₂) .

- Key Differences: Functional Groups: The ester and amino groups in ethyl 4-aminobenzoate contrast with the hydroxyl and ethyl groups in this compound. Spectroscopy:

- NMR : The ethyl group in this compound would show upfield shifts for CH₃ protons (~1.2 ppm in ¹H NMR) compared to the ester’s ethoxy group (~1.3–1.5 ppm) .

- IR : this compound’s hydroxyl stretch (~3200–3600 cm⁻¹) would differ from the ester’s C=O stretch (~1700 cm⁻¹) .

Ethyl 4-Nitrobenzoate

- Structure: Ethyl ester of 4-nitrobenzoic acid (C₉H₉NO₄) .

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, whereas the ethyl group in this compound is electron-donating. This affects reactivity in electrophilic substitution reactions.

- Melting Point : Ethyl 4-nitrobenzoate has a higher melting point (~95°C) due to nitro group polarity, while this compound’s melting point is likely lower due to weaker intermolecular forces.

Data Table: Comparative Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.